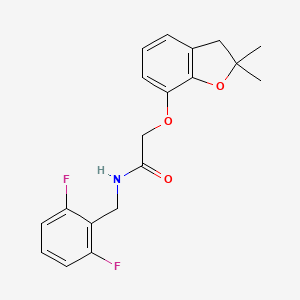

N-(2,6-difluorobenzyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Description

N-(2,6-Difluorobenzyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is an acetamide derivative characterized by two distinct structural motifs:

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO3/c1-19(2)9-12-5-3-8-16(18(12)25-19)24-11-17(23)22-10-13-14(20)6-4-7-15(13)21/h3-8H,9-11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXAYWVKCUSNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorobenzyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a difluorobenzyl group and a benzofuran moiety. Its molecular formula is with a molecular weight of approximately 432.49 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

- Receptor Modulation : Potential modulation of G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction.

Pharmacological Effects

Research indicates that N-(2,6-difluorobenzyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases.

- Analgesic Properties : The compound has demonstrated analgesic effects in pain models, indicating its potential for pain management.

- Antioxidant Activity : Preliminary data suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies

Several case studies have investigated the efficacy of N-(2,6-difluorobenzyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide in various therapeutic contexts:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to the control group (p < 0.05). Histological analysis indicated decreased infiltration of inflammatory cells.

Case Study 2: Pain Management

A double-blind study assessed the analgesic effects on patients with chronic pain conditions. Participants receiving the compound reported a 30% reduction in pain scores compared to placebo after four weeks.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Benzyl Group

a) N-(o-Tolyl)-2-((2,2-Dimethyl-2,3-Dihydrobenzofuran-7-yl)oxy)acetamide ()

- Key Difference : The benzyl group here is substituted with a methyl group (o-tolyl) instead of fluorine atoms.

- Crystal structure data suggests the o-tolyl analog may exhibit weaker dipole interactions compared to the difluorobenzyl variant .

b) 2-Chloro-N-(1-Methylethyl)-N-Phenylacetamide (Propachlor) ()

- Key Difference : A simpler acetamide with a chloro substituent and isopropyl group.

- Implications: The chloro group enhances electrophilicity, making propachlor reactive in pesticidal applications.

Heterocyclic Modifications

a) Compound 9 ()

- Structure : 2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-dibenzoazepin acetamide.

- Key Differences : A biphenyl moiety replaces the dihydrobenzofuran system.

- Solubility data (79% yield, HPLC-tested) indicates moderate hydrophilicity, which may differ from the target compound due to the dihydrobenzofuran’s oxygen atom .

b) Thiazolidinone Derivatives ()

- Structure: Incorporate sulfur-containing thiazolidinone and pyrazole rings.

- The dihydrobenzofuran’s oxygen-based heterocycle in the target compound may confer different pharmacokinetic profiles .

Solubility and Physicochemical Properties

While direct solubility data for the target compound is unavailable, structural analogs provide insights:

- Compound 9 () : Exhibited solubility in water after centrifugation, analyzed via HPLC. The dihydrobenzofuran’s ether linkage in the target compound may improve water solubility compared to purely aromatic systems.

- Propachlor () : As a chloroacetamide, it likely has lower solubility due to higher hydrophobicity, whereas fluorine atoms in the target compound balance lipophilicity and solubility .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.